6,8-Dibromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine
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Overview
Description
6,8-Dibromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which this compound belongs, are known to interact with various biological systems . They are found in many drugs due to their ability to bind with various living systems .
Mode of Action
It’s known that imidazo[1,2-a]pyridines can undergo various radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Biochemical Pathways
It’s known that imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development .
Result of Action
It’s known that imidazo[1,2-a]pyrazine derivatives have uterine-relaxing, antibronchospastic, and cardiac-stimulating properties .
Action Environment
It’s known that the compound should be stored in a sealed, dry environment at 2-8°c .
Biochemical Analysis
Biochemical Properties
6,8-Dibromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound exhibits uterine-relaxing, antibronchospastic, and cardiac-stimulating properties . It also displays theophylline-like properties, which suggests its potential interaction with adenosine receptors and phosphodiesterase enzymes . These interactions are crucial for its pharmacological effects, as they influence the compound’s ability to modulate cellular signaling pathways and physiological responses.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with adenosine receptors can lead to changes in cyclic AMP levels, affecting downstream signaling pathways involved in cell proliferation, differentiation, and apoptosis . Additionally, the compound’s theophylline-like properties suggest its potential to inhibit phosphodiesterase enzymes, thereby influencing cellular metabolism and energy homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s bromine and trifluoromethyl groups facilitate its binding to adenosine receptors and phosphodiesterase enzymes, leading to enzyme inhibition or activation . These interactions result in changes in gene expression and modulation of cellular signaling pathways. The compound’s ability to inhibit phosphodiesterase enzymes, for example, can lead to increased cyclic AMP levels, thereby affecting various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound maintains its stability under specific conditions, allowing for prolonged observation of its effects in in vitro and in vivo studies . Over time, the compound’s impact on cellular signaling pathways and gene expression can lead to sustained physiological responses, highlighting its potential for therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as uterine relaxation and cardiac stimulation . At higher doses, the compound may induce toxic or adverse effects, including respiratory distress and cardiac arrhythmias . These threshold effects are crucial for determining the compound’s safety and efficacy in potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and clearance from the body. The compound’s interaction with phosphodiesterase enzymes and adenosine receptors suggests its involvement in pathways regulating cyclic AMP levels and energy homeostasis . These interactions can affect metabolic flux and metabolite levels, contributing to the compound’s overall biochemical effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interaction with transporters and binding proteins. The compound’s bromine and trifluoromethyl groups facilitate its uptake and accumulation in specific cellular compartments . These interactions can affect the compound’s localization and distribution, influencing its overall activity and function within the body.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles, where it exerts its biochemical effects . For instance, its interaction with adenosine receptors and phosphodiesterase enzymes may localize the compound to the plasma membrane and cytoplasm, respectively . These localization patterns are essential for understanding the compound’s mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as brominating agents and trifluoromethylating reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance the efficiency of the process. These methods allow for better control over reaction parameters and can significantly reduce production time .
Chemical Reactions Analysis
Types of Reactions
6,8-Dibromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form complex molecules
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[1,2-a]pyrazines, while coupling reactions can produce biaryl derivatives .
Scientific Research Applications
6,8-Dibromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine has several applications in scientific research:
Medicinal Chemistry: It is used in the development of drugs targeting various diseases, including cancer and infectious diseases.
Biological Studies: The compound is employed in studying enzyme inhibition and protein interactions.
Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Known for its anti-tuberculosis activity.
Imidazo[1,2-a]pyrimidine: Used in the development of antiviral and anticancer agents
Uniqueness
Its ability to undergo various chemical reactions and its diverse biological activities make it a valuable compound in scientific research and drug development .
Properties
IUPAC Name |
6,8-dibromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Br2F3N3/c8-4-2-15-1-3(7(10,11)12)13-6(15)5(9)14-4/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATSSZFAHVRVUSE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C2N1C=C(N=C2Br)Br)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Br2F3N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.91 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.